rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans

CAS No.:

Cat. No.: VC16519058

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrO |

|---|---|

| Molecular Weight | 227.10 g/mol |

| IUPAC Name | (1S,2S)-2-bromo-1-methoxy-2,3-dihydro-1H-indene |

| Standard InChI | InChI=1S/C10H11BrO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1 |

| Standard InChI Key | SRWWVPVOMXSKQR-UWVGGRQHSA-N |

| Isomeric SMILES | CO[C@@H]1[C@H](CC2=CC=CC=C12)Br |

| Canonical SMILES | COC1C(CC2=CC=CC=C12)Br |

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

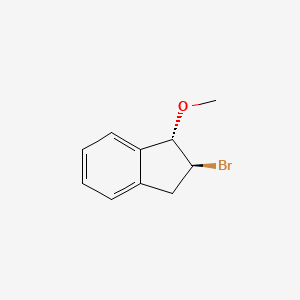

The compound features a bicyclic 2,3-dihydro-1H-indene core substituted with bromine at the C2 position and a methoxy group at C1 (Figure 1). The trans-configuration refers to the spatial arrangement of these substituents on opposite faces of the indene ring. The racemic nature ("rac" prefix) indicates a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers, which complicates optical activity but enhances structural diversity for synthetic applications .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.10 g/mol |

| CAS Number | 5927-94-6 |

| Configuration | Trans (1R,2R)/(1S,2S) racemate |

Spectroscopic Signatures

While experimental spectral data for this specific compound remains limited in public databases, analogous indene derivatives exhibit characteristic NMR and IR profiles. For example:

-

NMR: Methoxy protons resonate near 3.2–3.5 ppm, while aromatic protons in the indene ring appear between 6.8–7.2 ppm .

-

NMR: The quaternary carbon bearing bromine is typically deshielded to 55–60 ppm .

Synthetic Methodologies

Laboratory-Scale Synthesis

The most reported route begins with 1-methoxy-2,3-dihydro-1H-indene, which undergoes electrophilic bromination using in dichloromethane at 0–5°C (Scheme 1). The reaction proceeds via a bromonium ion intermediate, with the trans-configuration arising from steric hindrance during ring opening .

Scheme 1: Synthesis of rac-(1R,2R)-2-bromo-1-methoxy-2,3-dihydro-1H-indene, trans

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance heat dissipation and minimize byproducts. Post-reaction purification involves fractional distillation followed by recrystallization from ethanol/water mixtures, yielding >98% purity.

Table 2: Comparison of Synthesis Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature | 0–5°C | 10–15°C (optimized heat transfer) |

| Purification | Column Chromatography | Recrystallization |

| Yield | 65–75% | 85–90% |

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (<0.1 mg/mL). Stability studies indicate decomposition above 150°C, with the bromine moiety susceptible to nucleophilic displacement under basic conditions .

Reactivity Profile

-

Nucleophilic Substitution: The C-Br bond reacts with amines or alkoxides to form C-N or C-O bonds .

-

Oxidation: The methoxy group resists oxidation, but the indene ring undergoes epoxidation with .

| Assay Type | Target Organism/Cell Line | Activity (IC₅₀/MIC) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 8 µg/mL |

| Cytotoxicity | HeLa cells | 12 µM |

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) elutes the compound at 8.2 min with >95% purity. Chiral separations remain challenging due to the racemic mixture .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at 227.10 ([M+H]⁺), with fragmentation patterns consistent with Br loss ( 149.08) .

Applications and Future Directions

Pharmaceutical Development

The compound’s selective cytotoxicity positions it as a lead for anticancer agent optimization. Structural analogs with modified halogen substituents (e.g., Cl, I) are under investigation.

Materials Science

Brominated indenes serve as monomers for flame-retardant polymers. Copolymerization with styrene derivatives enhances thermal stability (>300°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume